molecular formula C23H22FN3O2 B2562344 2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-46-7

2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2562344
CAS No.: 1359483-46-7
M. Wt: 391.446
InChI Key: GODREPJBPUCTSR-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-butoxyphenyl group at position 2 and a 3-fluorobenzyl substituent at position 5 (Figure 1).

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-2-3-13-29-20-9-7-18(8-10-20)21-15-22-23(28)26(11-12-27(22)25-21)16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODREPJBPUCTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazinopyrazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in cancer research.

  • Molecular Formula : C23H22FN3O2
  • Molecular Weight : 391.446 g/mol
  • CAS Number : 1359483-46-7

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties. Its structure includes a butoxyphenyl group and a fluorobenzyl substituent that may influence its biological activity.

Synthesis

The synthesis of this compound involves condensation reactions and cyclization methods typical for pyrazinopyrazole derivatives. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized through established organic chemistry techniques.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay indicates that these compounds can exhibit stronger cytotoxicity than conventional chemotherapeutics like cisplatin .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3bMCF-70.25Induces apoptosis via caspase activation
Compound 2aMDA-MB-2310.5Suppresses NF-κB and promotes p53 activation
This compoundTBDTBD

The anticancer activity of pyrazolo derivatives often involves the induction of apoptosis through the activation of caspases (caspase-3, -8, -9) and modulation of key signaling pathways such as NF-κB and p53. These pathways are crucial for regulating cell survival and apoptosis in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For example, compounds similar to 2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

Research has demonstrated that pyrazolo[1,5-a]pyrazine derivatives possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents significantly enhances their antibacterial potency.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. Studies suggest that pyrazolo[1,5-a]pyrazines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.

Study 1: Anticancer Evaluation

In a recent study published in Current Chemistry Letters, compounds structurally related to This compound were synthesized and tested for anticancer activity. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting a promising therapeutic application in oncology .

Study 2: Antimicrobial Testing

A series of pyrazolo[1,5-a]pyrazine derivatives were evaluated for their antimicrobial efficacy against standard bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Comparison with Similar Compounds

Key properties :

  • Molecular formula : C23H23FN3O2
  • Molecular weight : 400.45 g/mol

Pyrazolo-pyrazinones and related analogs exhibit structural diversity, with variations in substituents significantly affecting pharmacokinetic (PK) properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazinone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Properties Reference
2-(4-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C23H23FN3O2 400.45 4-butoxyphenyl, 3-fluorobenzyl Improved PK properties but limited utility as a prodrug due to metabolic stability .
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C20H15F2N3O2 367.35 4-fluorophenyl, 2-fluorobenzyl, hydroxymethyl Higher polarity due to hydroxymethyl group; potential for enhanced aqueous solubility .
5-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C21H18FN3O2 387.39 2-methoxyphenyl, 4-fluorobenzyl Methoxy group may reduce metabolic oxidation compared to butoxy analogs .
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C12H8FN3O 229.21 4-fluorophenyl Minimal steric hindrance; used as a scaffold for further derivatization .
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C14H14N4O 254.29 Phenyl, 2-aminoethyl Aminoethyl group introduces basicity, potentially enhancing target binding .
Key Findings :

Synthetic Accessibility: Microwave-assisted synthesis under solvent-free conditions is a common method for pyrazolo-pyrazinones, reducing reaction time (<4 hours) and improving yields (45–85%) compared to traditional thermal methods . The target compound’s 4-butoxyphenyl group may require specialized coupling reagents, increasing synthetic complexity relative to analogs with smaller substituents (e.g., methoxy or fluoro groups) .

Pharmacokinetic Properties: The 4-butoxyphenyl group in the target compound enhances metabolic stability but limits its utility as a prodrug due to poor conversion to active metabolites in vivo . Analogs with hydroxymethyl or aminoethyl substituents exhibit improved solubility (e.g., 367.35 g/mol compound in Table 1) but shorter plasma half-lives .

Biological Activity :

  • Fluorine-containing analogs (e.g., 3-fluorobenzyl or 4-fluorophenyl) show enhanced binding to purine analog receptors, mimicking natural substrates in biochemical pathways .
  • Bulkier substituents (e.g., 4-propoxyphenyl in benzoxazine derivatives) reduce activity against kinase targets due to steric clashes .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

The compound can be synthesized via microwave-assisted methods, which reduce reaction times and improve yields compared to conventional heating. For example, ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives can react with amines under microwave irradiation without toxic solvents or catalysts. This method achieves high regioselectivity and purity, as demonstrated in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives . Additionally, optimized reflux conditions using acetonitrile as a solvent and column chromatography (e.g., ethyl acetate elution) yield crystalline products suitable for X-ray diffraction studies .

Q. How is the structural conformation of this compound characterized, and what implications does this have for its bioactivity?

Single-crystal X-ray diffraction reveals key structural features:

  • The pyrazolo[1,5-a]pyrazine core adopts a screw-boat conformation in the six-membered ring.
  • Dihedral angles between aromatic substituents (e.g., 16.05° for the 4-chlorophenyl group) influence steric interactions and binding affinity.
  • Weak intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice, which may correlate with stability in biological environments .
    These structural insights guide rational modifications to enhance solubility or target engagement.

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound?

Standard assays include:

  • MTT/Proliferation Assays : Test inhibition of A549 and H322 lung cancer cell lines (IC₅₀ values typically <10 µM) .
  • Apoptosis Detection : Caspase-3/7 activation assays and Annexin V/PI staining confirm programmed cell death .
  • Autophagy Modulation : LC3-II Western blotting or GFP-LC3 puncta formation assays assess autophagic flux .

Advanced Research Questions

Q. How can conflicting data on apoptosis versus autophagy induction by this compound be resolved?

Discrepancies arise from cell-type-specific responses or assay conditions. To clarify:

  • Use pharmacological inhibitors : Combine with autophagy inhibitors (e.g., chloroquine) or apoptosis blockers (e.g., Z-VAD-FMK) to isolate pathways .
  • Time-course experiments : Autophagy often precedes apoptosis; monitor LC3-II and caspase-3 activation at multiple timepoints .
  • Knockdown models : Silencing ATG5 (autophagy) or BAX/BAK (apoptosis) can delineate dominant pathways in specific cell lines .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Key approaches include:

  • Prodrug Design : Cyclization (e.g., dihydropyrazolo derivatives) improves metabolic stability. However, glutathione (GSH) adduct formation must be tested to exclude off-target reactivity .
  • Solubility Enhancement : Introduce polar groups (e.g., morpholine, piperazine) while maintaining logP <5 .
  • Telescoped Flow Synthesis : Combine Pd-catalyzed aerobic oxidation and reductive amination in continuous flow to reduce intermediates and improve yield .

Q. How do structural modifications at the 2- and 5-positions affect selectivity for cancer versus normal cells?

SAR studies show:

  • 2-Position : Bulky substituents (e.g., 4-butoxyphenyl) enhance hydrophobic interactions with kinase pockets (e.g., TRK or PI3K), improving cancer cell selectivity .
  • 5-Position : Fluorobenzyl groups increase metabolic stability by reducing CYP450-mediated oxidation. However, 3-fluorine may alter off-target effects on normal epithelial cells .
  • Screening : Parallel testing on non-cancerous cell lines (e.g., human endothelial cells) using ATP-based viability assays quantifies selectivity .

Q. What experimental designs address potential resistance mechanisms in long-term treatment models?

  • Chronic Exposure Models : Treat A549 cells with sublethal doses over 6–8 weeks; monitor resistance via RNA-seq for upregulated efflux pumps (e.g., ABC transporters) or pro-survival pathways (e.g., HSP70) .
  • Combination Therapy : Co-administer with HSP70 inhibitors (e.g., VER-155008) or TRAIL to overcome resistance .
  • CRISPR Screening : Identify gene knockouts (e.g., p53, BECN1) that sensitize resistant clones .

Methodological Resources

  • Synthesis Protocols : Microwave-assisted synthesis , X-ray crystallography .
  • Biological Assays : Caspase-Glo 3/7 (Promega), Cyto-ID Autophagy Detection Kit (Enzo) .
  • Data Analysis : Molecular docking (AutoDock Vina), pharmacokinetic modeling (GastroPlus) .

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